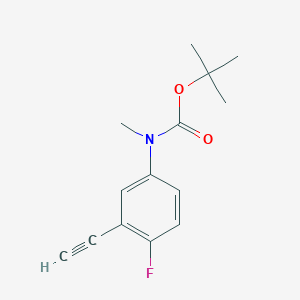
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an ethynyl group, a fluoro-substituted phenyl ring, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the fluoro-substituted phenyl ethynyl compound with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate.
Reduction: The fluoro-substituted phenyl ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrogenated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of (3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-4-methyl-4H-pyrazoles: These compounds share the fluoro-substituted phenyl ring and exhibit similar reactivity in Diels-Alder reactions.
Triazole-Pyrimidine Hybrids: These compounds have similar applications in medicinal chemistry and exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
(3-Ethynyl-4-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its combination of an ethynyl group, a fluoro-substituted phenyl ring, and a carbamate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H16FNO2 |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
tert-butyl N-(3-ethynyl-4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H16FNO2/c1-6-10-9-11(7-8-12(10)15)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |
InChI-Schlüssel |
MLXMQHQVFIKNJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
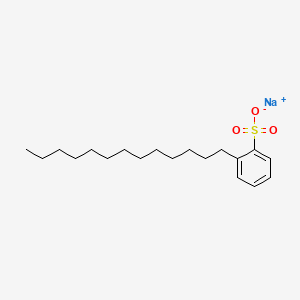

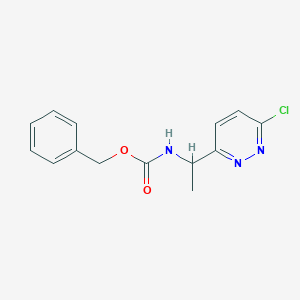
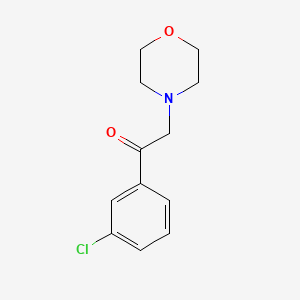
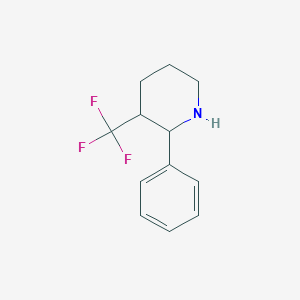
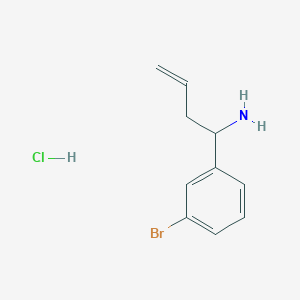
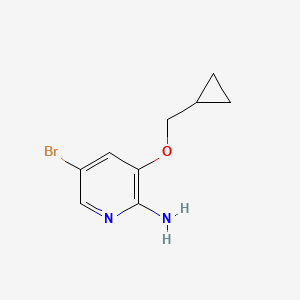
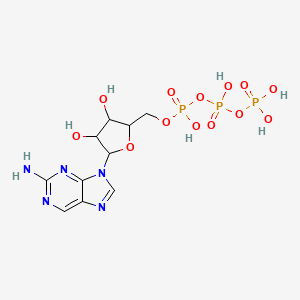
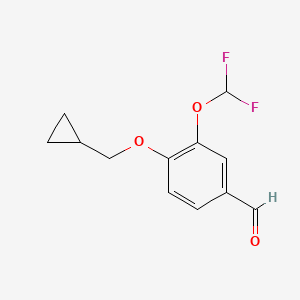
![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)
